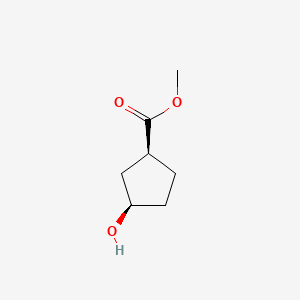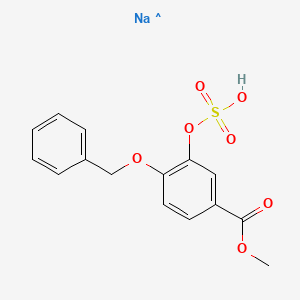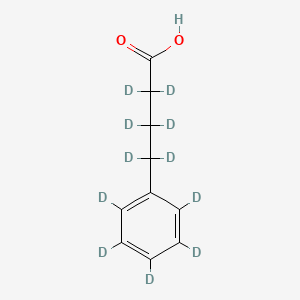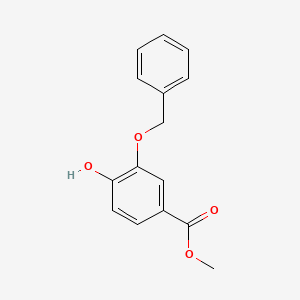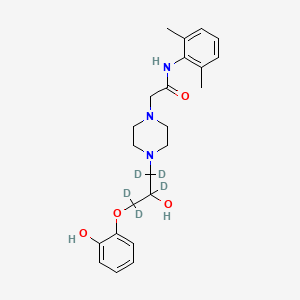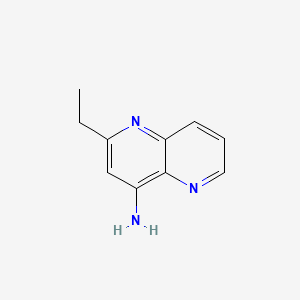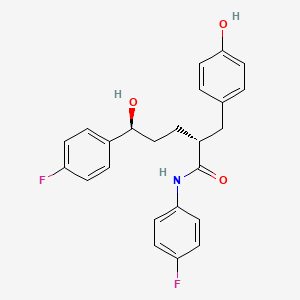
2-(4-Hydroxybenzyl)-N,5-bis-(4-fluorophenyl)-5-hydroxypentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Cholesterol Absorption Inhibition : The compound has been synthesized as a potential new cholesterol absorption inhibitor (Guillon, Stiebing, & Robba, 2000).
Impurity in Pharmaceutical Synthesis : It has been identified as a process-related impurity in the synthesis of ezetimibe, a drug used to lower cholesterol levels. Its structure was elucidated using LC/MS/MS and NMR (Raman et al., 2010), and was also characterized during the synthesis of ezetimibe in another study (Guntupalli et al., 2014).
Anticonvulsant Properties : Related compounds, like DL-Fluorobenzenamides, have shown anticonvulsant activity in seizures induced by pentylenetetrazol in mice (Meza-Toledo et al., 2008).
Alzheimer's Disease Therapy : Tetrahydrosalens with a similar structural motif have been evaluated for their potential use in Alzheimer's disease therapeutics due to their significant affinity for metal ions and ability to disrupt aberrant metal-peptide interactions, a key factor in Alzheimer's disease etiology (Storr et al., 2009).
DNA Cleavage Activity : A related diiron(III) complex has been designed for the hydrolytic cleaving of DNA, showing increased efficiency compared to a precursor compound (Chen et al., 2007).
Prodrug for Neurokinin-1 Receptor Antagonists : Phosphorylated morpholine acetal human neurokinin-1 receptor antagonists, with a similar structural framework, have been identified as water-soluble prodrugs suitable for intravenous administration in humans (Hale et al., 2000).
Taste-Active Compounds in Food Processing : Amides generated by lactone aminolysis under food processing conditions have shown taste-enhancing properties, with structural similarities to the compound (Suess et al., 2013).
Fungal Biotransformation : The compound has been identified as a product of structural transformation of ezetimibe by fungi, highlighting the ability of certain fungi to metabolize halogenated compounds (Pervaiz et al., 2014).
properties
IUPAC Name |
(2R,5S)-N,5-bis(4-fluorophenyl)-5-hydroxy-2-[(4-hydroxyphenyl)methyl]pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F2NO3/c25-19-6-3-17(4-7-19)23(29)14-5-18(15-16-1-12-22(28)13-2-16)24(30)27-21-10-8-20(26)9-11-21/h1-4,6-13,18,23,28-29H,5,14-15H2,(H,27,30)/t18-,23+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMGACWDXHCPAC-JPYJTQIMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CCC(C2=CC=C(C=C2)F)O)C(=O)NC3=CC=C(C=C3)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CC[C@@H](C2=CC=C(C=C2)F)O)C(=O)NC3=CC=C(C=C3)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70729059 |
Source


|
| Record name | (2R,5S)-N,5-Bis(4-fluorophenyl)-5-hydroxy-2-[(4-hydroxyphenyl)methyl]pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1197811-72-5 |
Source


|
| Record name | (2R,5S)-N,5-Bis(4-fluorophenyl)-5-hydroxy-2-[(4-hydroxyphenyl)methyl]pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How was 2-(4-Hydroxybenzyl)-N,5-bis-(4-fluorophenyl)-5-hydroxypentanamide produced?
A: This compound was identified as a metabolite of ezetimibe produced by the fungi Beauvaria bassiana and Cunninghamella blakesleeana. [] This fungal biotransformation process highlights the capability of these fungi to metabolize halogenated compounds and drugs typically processed by the UDP-Glucuronyl Transferase System. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


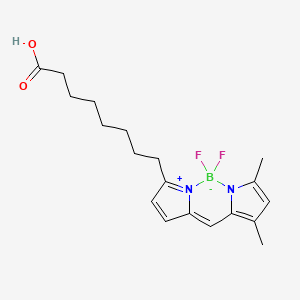

![3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B588998.png)


